N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide
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Overview
Description
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Scientific Research Applications
Molecular Complex Formation and Crystallography
Research has shown that compounds like nitrofurantoin can form molecular complexes with various bases, leading to different solvates and salts. This ability is crucial for understanding the crystal structure and stability of these compounds, which is essential for drug formulation and development. For instance, Vangala, Chow, and Tan (2013) explored the solvates and salt of nitrofurantoin, revealing insights into the crystal structure analysis and thermal stability of these complexes. Such studies contribute to the broader field of crystal engineering, where the focus is on designing compounds with specific molecular arrangements for enhanced stability or functionality Venu R. Vangala, P. Chow, R. Tan, CrystEngComm, 2013.
Drug Design and Synthesis
Compounds featuring nitrobenzamide structures are significant in the design and synthesis of drugs, particularly those targeting cancer. For example, Palmer et al. (1995) investigated the reductive chemistry of a novel hypoxia-selective cytotoxin, demonstrating how modifications to the nitrobenzamide structure can influence cytotoxicity and selectivity towards hypoxic cells. This research is critical for developing more effective and selective anticancer therapies B. Palmer, P. V. van Zijl, W. Denny, W. Wilson, Journal of medicinal chemistry, 1995.
Material Science Applications
In material science, compounds with nitrobenzamide moieties have been explored for their potential in creating new materials with desirable properties. Fukuhara et al. (2004) synthesized thermosetting poly(phenylene ether) containing allyl groups, which included steps involving nitrobenzene as a solvent. Such materials have applications in high-performance plastics, offering advantages like high thermal stability and specific dielectric properties Toshiaki Fukuhara, Y. Shibasaki, S. Ando, M. Ueda, Polymer, 2004.
Antimicrobial and Antitubercular Activity
The design and synthesis of novel nitrobenzamide derivatives for antimicrobial applications are a significant area of research. Wang et al. (2019) reported on the synthesis of nitrobenzamide derivatives with considerable in vitro antitubercular activity, highlighting the potential of these compounds in addressing diseases like tuberculosis. Such research underscores the importance of chemical synthesis in developing new therapeutic agents against resistant microbial strains Hongjiang Wang, Kai Lv, Xiaoning Li, Bo Wang, A-peng Wang, Zeyu Tao, Yunhe Geng, Bin Wang, Menghao Huang, Mingliang Liu, Huiyuan Guo, Yu Lu, Chinese Chemical Letters, 2019.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors in the central nervous system .
Mode of Action
Similar compounds have been found to exhibit alpha-adrenergic agonist activity, interact with octopamine receptors of the central nervous system, and inhibit monoamine oxidases and prostaglandin synthesis . These interactions lead to overexcitation and consequently paralysis and death in insects .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways related to neurotransmission, particularly those involving alpha-adrenergic receptors, octopamine receptors, monoamine oxidases, and prostaglandins .
Pharmacokinetics
Similar compounds have been found to undergo extensive metabolism in the liver through cyp1a2 and cyp2c8 enzymes .
Result of Action
Based on the mode of action, it can be inferred that the compound may cause overexcitation, leading to paralysis and death in insects .
Action Environment
Similar compounds have been found to be volatile and almost insoluble in water, suggesting that they may be influenced by environmental factors such as temperature and humidity .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-7-8-15(9-13(12)2)21-11-14(10-18(21)23)20-19(24)16-5-3-4-6-17(16)22(25)26/h3-9,14H,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOURGUGADEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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